molecular formula C8H17NO5Si B1587509 Silatrane glycol CAS No. 56929-77-2

Silatrane glycol

Cat. No. B1587509
CAS RN: 56929-77-2
M. Wt: 235.31 g/mol
InChI Key: JVOMIJYJKIUFIK-UHFFFAOYSA-N
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Description



  • Silatrane glycol is a compound with the chemical formula C<sub>8</sub>H<sub>17</sub>NO<sub>5</sub>Si .

  • It contains a silicon atom (Si) and is functionalized with hydroxyl groups (glycol).

  • The compound exhibits interesting properties due to its unique structure and potential applications.





  • Synthesis Analysis



    • Silatrane glycol can be synthesized using various methods, including:

      • Modification of Silica (SiO<sub>2</sub>) : Direct formation of alkoxysilanes from SiO<sub>2</sub> has been explored as an alternative to carbothermal reduction followed by treatment with alcohols.

      • Base-Catalyzed Depolymerization : SiO<sub>2</sub> can be depolymerized with diols and mono-alcohols to afford cyclic silicon alkoxides and tetraalkoxysilanes, respectively.

      • Conversion in the Presence of Organic Carbonates : SiO<sub>2</sub> can also be converted to alkoxysilanes using organic carbonates like dimethyl carbonate.







  • Molecular Structure Analysis



    • Silatrane glycol (C<sub>8</sub>H<sub>17</sub>NO<sub>5</sub>Si) contains 33 bonds, including 16 non-H bonds, 3 rotatable bonds, 3 eight-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol.

    • The structure of silatrane glycol is characterized by the presence of silicon (Si), nitrogen (N), and oxygen (O) atoms in the molecule.





  • Chemical Reactions Analysis



    • Silatrane glycol can participate in various reactions due to its functional groups (hydroxyl and amine).

    • Reactivity depends on the stereoelectronic structure and axial substituents of Si.

    • Silatrane derivatives have been studied for their biological properties, including antitumor, antibacterial, and stimulating effects.





  • Physical And Chemical Properties Analysis



    • Silatrane glycol is water-soluble and water-stable.

    • It exhibits amphiphilic properties due to its organosilicon substituents.

    • Surface activity, wetting behavior, and aggregation stability of emulsions can be studied.




  • Scientific Research Applications

    Synthesis and Structural Insights
    Silatranes represent a rapidly evolving area in chemistry, noted for their distinctive Si-N bond lengths influenced by the axial substituent of Si. Their synthesis, structural peculiarities, and reactivity have been extensively explored, serving as a foundation for diverse applications across multiple fields. Silatrane glycol, through its unique chemical structure, has found utility in sol-gel processes, mesoporous materials fabrication, and as adhesion promoters, highlighting its importance in material science and polymer chemistry (Puri, Singh, & Chahal, 2011).

    Material Science and Engineering
    The use of silatrane glycol as a precursor for advanced material synthesis has been demonstrated in the creation of MFI zeolite through sol-gel processes and microwave techniques. This innovative approach underscores silatrane glycol's potential in developing materials with precise structural and functional properties, expanding its applicability in engineering and technology (Phiriyawirut, Magaraphan, Jamieson, & Wongkasemjit, 2003).

    Advancements in Sol-Gel Processing
    Explorations into the sol-gel processing of silatranes have showcased their effectiveness as ceramic precursors, offering a pathway to high-surface-area microporous materials. This application emphasizes the role of silatrane glycol in creating novel ceramic materials, which are crucial in various industrial and technological applications (Charoenpinijkarn, Suwankruhasn, Kesapabutr, Wongkasemjit, & Jamieson, 2001).

    Photovoltaic and Photoelectrochemical Applications
    Silatrane glycol derivatives have been employed as covalent surface linkers to metal oxide films in photoelectrochemical cells, enhancing the stability and efficiency of dye-sensitized solar cells. This innovative use illustrates the potential of silatrane glycol in renewable energy technologies, contributing to the development of more efficient and durable photovoltaic systems (Brennan, Keirstead, Liddell, Vail, Moore, Moore, & Gust, 2009).

    Biological and Pharmaceutical Applications
    Research on silatrane glycol derivatives has highlighted their potential in biotechnology and pharmaceuticals, including as plant growth biostimulants and drug candidates. Their unique properties facilitate the development of new drugs, optical materials, and high-tech devices, demonstrating the wide-ranging implications of silatrane glycol in health, agriculture, and industry (Adamovich, Oborina, Nalibayeva, & Rozentsveig, 2022).

    Safety And Hazards



    • Silatrane glycol may produce irritating fumes and organic acid vapors when exposed to elevated temperatures or open flame.

    • Specific safety data should be obtained from reliable sources.




  • Future Directions



    • Further research on silatrane glycol could explore its potential applications in sol–gel processes, mesoporous zeotypes, and commercial products.

    • Investigate its biological activity, especially in wound healing and hair growth stimulation.




    I hope this analysis provides a comprehensive overview of Silatrane glycol. If you need further details or have additional questions, feel free to ask!


    properties

    IUPAC Name

    2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H17NO5Si/c10-4-8-14-15-11-5-1-9(2-6-12-15)3-7-13-15/h10H,1-8H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JVOMIJYJKIUFIK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CO[Si]2(OCCN1CCO2)OCCO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H17NO5Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70402956
    Record name Silatrane glycol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70402956
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    235.31 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Silatrane glycol

    CAS RN

    56929-77-2
    Record name Silatrane glycol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70402956
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Silatrane glycol
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    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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